molecular formula C13H16BrNO B8213706 1-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)pyrrolidine

1-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)pyrrolidine

Cat. No.: B8213706
M. Wt: 282.18 g/mol
InChI Key: DLISTXNTJYNUOL-UHFFFAOYSA-N
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Description

1-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)pyrrolidine is a chemical compound that features a benzofuran ring substituted with a bromine atom and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)pyrrolidine typically involves the following steps:

    Formation of 7-Bromo-2,3-dihydrobenzofuran: This can be achieved through the bromination of 2,3-dihydrobenzofuran using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Alkylation Reaction: The brominated benzofuran is then subjected to an alkylation reaction with pyrrolidine. This step often requires a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the fully reduced benzofuran derivative.

    Substitution: Formation of substituted benzofuran derivatives with various functional groups.

Scientific Research Applications

1-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)pyrrolidine involves its interaction with specific molecular targets. The bromine atom and the benzofuran ring play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The pyrrolidine moiety may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-2,3-dihydrobenzofuran: Shares the benzofuran core but lacks the pyrrolidine moiety.

    2,3-Dihydrobenzofuran: Lacks both the bromine atom and the pyrrolidine moiety.

    1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidine: Similar structure but without the bromine substitution.

Uniqueness

1-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)pyrrolidine is unique due to the presence of both the bromine atom and the pyrrolidine moiety, which confer distinct chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions, while the pyrrolidine moiety improves its pharmacokinetic profile .

Properties

IUPAC Name

1-[(7-bromo-2,3-dihydro-1-benzofuran-5-yl)methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO/c14-12-8-10(9-15-4-1-2-5-15)7-11-3-6-16-13(11)12/h7-8H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLISTXNTJYNUOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC3=C(C(=C2)Br)OCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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